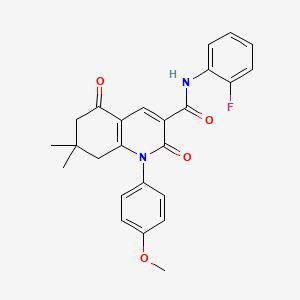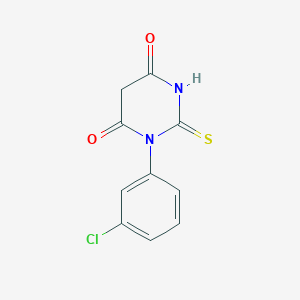![molecular formula C22H19ClN2O3 B11620429 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11620429.png)
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-clorobenzoato es un compuesto orgánico complejo con una estructura única que incluye un sistema de anillo imidazo[1,2-a]azepina. Este compuesto es de interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-clorobenzoato generalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo imidazo[1,2-a]azepina: Este paso implica la ciclización de un precursor adecuado, como una diamina o un aminoalcohol, en condiciones ácidas o básicas.
Introducción del grupo ilideno: El grupo ilideno se introduce a través de una reacción de condensación con un aldehído o cetona.
Esterificación: El paso final implica la esterificación del grupo fenilo con ácido 2-clorobenzoico en condiciones ácidas, a menudo utilizando un catalizador como ácido sulfúrico o un reactivo de acoplamiento como DCC (diciclohexilcarbodiimida).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar pasos similares, pero se optimizan para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-clorobenzoato puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de análogos reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Aminas, tioles, en condiciones básicas o neutras
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos, que se pueden caracterizar aún más utilizando técnicas espectroscópicas como RMN y espectrometría de masas.
Aplicaciones Científicas De Investigación
2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-clorobenzoato tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a su estructura única y actividad biológica. Puede actuar como un inhibidor o modulador de enzimas o receptores específicos.
Investigación biológica: Se utiliza en ensayos biológicos para estudiar sus efectos en los procesos y vías celulares.
Biología química: El compuesto sirve como una herramienta para sondear sistemas biológicos y comprender los mecanismos moleculares de acción.
Aplicaciones industriales: Se puede utilizar en el desarrollo de nuevos materiales o como precursor para la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-clorobenzoato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede interactuar con un receptor, modulando sus vías de señalización. Los objetivos moleculares y vías exactas involucradas dependen del contexto biológico específico y a menudo se dilucidan a través de estudios bioquímicos y biofísicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-metilbenzoato
- 2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-bromobenzoato
Singularidad
La singularidad de 2-[(E)-(3-oxo-6,7,8,9-tetrahidro-3H-imidazo[1,2-a]azepin-2(5H)-ilideno)metil]fenil 2-clorobenzoato radica en su patrón de sustitución específico y la presencia del grupo cloro, que puede influir significativamente en su reactividad química y actividad biológica en comparación con sus análogos.
Propiedades
Fórmula molecular |
C22H19ClN2O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-10-5-4-9-16(17)22(27)28-19-11-6-3-8-15(19)14-18-21(26)25-13-7-1-2-12-20(25)24-18/h3-6,8-11,14H,1-2,7,12-13H2/b18-14+ |
Clave InChI |
MAHZLOHYKPTJPX-NBVRZTHBSA-N |
SMILES isomérico |
C1CCC2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl)/C(=O)N2CC1 |
SMILES canónico |
C1CCC2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl)C(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620347.png)
![4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620349.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620351.png)



![N-{4-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11620388.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11620392.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11620400.png)
![5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11620419.png)

![N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide](/img/structure/B11620427.png)
![N-methyl-2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11620436.png)
![1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11620442.png)
